molecular formula C7H16N2O2 B13476845 2-Amino-3-isobutoxypropanamide

2-Amino-3-isobutoxypropanamide

Cat. No.: B13476845
M. Wt: 160.21 g/mol
InChI Key: CFRKLVWZIXQQLW-UHFFFAOYSA-N
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Description

2-Amino-3-isobutoxypropanamide is an organic compound that features both an amino group and an amide group. This compound is of interest due to its unique structure, which includes an isobutoxy group attached to the central carbon atom. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-isobutoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-isobutoxypropanoic acid with ammonia or an amine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Another method involves the reductive amination of 3-isobutoxypropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide from the aldehyde precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-isobutoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

2-Amino-3-isobutoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide group.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-isobutoxypropanamide involves its interaction with specific molecular targets, primarily through its amino and amide groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The isobutoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxypropanamide: Similar structure but with a methoxy group instead of an isobutoxy group.

    2-Amino-3-ethoxypropanamide: Contains an ethoxy group in place of the isobutoxy group.

    2-Amino-3-propoxypropanamide: Features a propoxy group instead of an isobutoxy group.

Uniqueness

2-Amino-3-isobutoxypropanamide is unique due to the presence of the isobutoxy group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-3-(2-methylpropoxy)propanamide

InChI

InChI=1S/C7H16N2O2/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)

InChI Key

CFRKLVWZIXQQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C(=O)N)N

Origin of Product

United States

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